![molecular formula C12H13Cl B589559 5-Chloro-6-(1-cyclohexen-1-yl)-benzene-d4 CAS No. 1336986-06-1](/img/structure/B589559.png)
5-Chloro-6-(1-cyclohexen-1-yl)-benzene-d4
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Overview
Description
5-Chloro-6-(1-cyclohexen-1-yl)-benzene-d4, commonly referred to as 5-Chloro-6-cyclohexenylbenzene-d4, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of benzene that has been modified to include a chlorine atom and a cyclohexenyl group. The addition of these two components creates a compound that is useful in a variety of research applications. This article will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-Chloro-6-cyclohexenylbenzene-d4.
Scientific Research Applications
Oxidation Pathways and Formation of Benzene Derivatives
One study explored the low-temperature oxidation of cyclohexane, cyclohexene, and cyclohexa-1,3-diene to identify pathways leading to the formation of benzene derivatives. The research demonstrated different ignition behaviors and oxidation products for these compounds, highlighting the complex chemistry involved in transforming cyclohexane derivatives into benzene under varying conditions (Lemaire, Ribaucour, Carlier, & Minetti, 2001).
Synthesis and Properties of Hexa(spirotetrahydrofuranyl)cyclohexanes
Another study focused on the synthesis and conformational properties of hexa(spirotetrahydrofuranyl)cyclohexanes, which are maximally substituted cyclohexane derivatives. This research provided insights into the conformational preferences of complex cyclohexane derivatives and their potential applications in molecular design and synthesis (Paquette, Tae, Branan, Bolin, & Eisenberg, 2000).
Cyclohexene Hydroconversion
Research on the hydroconversion of cyclohexene using H-ZSM-5 zeolite catalysts revealed insights into the reaction steps involved in transforming cyclohexene into various products, including benzene. The study showed how different catalysts and conditions affect the efficiency of these transformations (Aboul-gheit, Aboul-Fotouh, Abdel-hamid, & Aboul-Gheit, 2006).
Photolysis Reactions Involving Cyclohexene Derivatives
An investigation into the photolysis of 4-chloroaniline derivatives in cyclohexane demonstrated the formation of complex photoproducts, including 5-chloro-2,4'-diaminodiphenyls. This study highlights the potential of light-induced reactions in creating complex molecules from simpler cyclohexene derivatives (Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001).
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . These reactions involve transition metal catalyzed carbon–carbon bond forming processes .
Mode of Action
In the context of sm cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Compounds with similar structures have been used as atp-sensitive potassium channel activators , which could imply a role in regulating cellular energy metabolism.
Result of Action
Similar compounds have been found to activate atp-sensitive potassium channels , which could potentially influence cellular energy balance and excitability.
properties
IUPAC Name |
1-chloro-2-(cyclohexen-1-yl)-3,4,5,6-tetradeuteriobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-6,8-9H,1-3,7H2/i4D,5D,8D,9D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDPNHYXHXWWBK-DOGSKSIHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=CCCCC2)Cl)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747328 |
Source
|
Record name | 2'-Chloro(3',4',5',6'-~2~H_4_)-2,3,4,5-tetrahydro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-(1-cyclohexen-1-yl)-benzene-d4 | |
CAS RN |
1336986-06-1 |
Source
|
Record name | 2'-Chloro(3',4',5',6'-~2~H_4_)-2,3,4,5-tetrahydro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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